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molecular formula C31H34N4O6 B8365381 Di-tert-butyl (3-(3-(4-((pyridin-2-yloxy)methyl)benzyl)isoxazol-5-yl)pyridin-2-yl)imidodicarbonate CAS No. 1075734-33-6

Di-tert-butyl (3-(3-(4-((pyridin-2-yloxy)methyl)benzyl)isoxazol-5-yl)pyridin-2-yl)imidodicarbonate

Cat. No. B8365381
M. Wt: 558.6 g/mol
InChI Key: TYYOXQABSKZXNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08507530B2

Procedure details

To a solution of di-tert-butyl (3-ethynylpyridin-2-yl)imidodicarbonate (12 g) described in Manufacturing Example 2-4-1, 2-(4-(2-nitro-ethyl)-benzyloxy)pyridine (19.4 g) described in Manufacturing Example 2-1-4, 4-dimethylaminopyridine (230 mg) and tetrahydrofuran (200 mL) was added di-tert-butyl dicarbonate (28.8 g) in 4 portions over the course of 8 hours at room temperature with stirring. After addition was complete, this was stirred at room temperature for a further 22 hours. Silica gel was added to the reaction solution, and the solvent was concentrated under a reduced pressure. The resulting silica gel was purified by silica gel chromatography (heptane:ethyl acetate=3:1 then 2:1) to obtain an oily product (11.8 g, containing about 70% of title compound) containing the title compound.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
19.4 g
Type
reactant
Reaction Step Two
Quantity
28.8 g
Type
reactant
Reaction Step Three
Quantity
230 mg
Type
catalyst
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five
Yield
70%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[C:4]([N:9]([C:17]([O:19][C:20]([CH3:23])([CH3:22])[CH3:21])=[O:18])[C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])=[N:5][CH:6]=[CH:7][CH:8]=1)#[CH:2].[N+:24]([CH2:27][CH2:28][C:29]1[CH:42]=[CH:41][C:32]([CH2:33][O:34][C:35]2[CH:40]=[CH:39][CH:38]=[CH:37][N:36]=2)=[CH:31][CH:30]=1)([O-])=[O:25].C(OC(OC(C)(C)C)=O)(OC(C)(C)C)=O>CN(C)C1C=CN=CC=1.O1CCCC1>[N:36]1[CH:37]=[CH:38][CH:39]=[CH:40][C:35]=1[O:34][CH2:33][C:32]1[CH:41]=[CH:42][C:29]([CH2:28][C:27]2[CH:2]=[C:1]([C:3]3[C:4]([N:9]([C:17]([O:19][C:20]([CH3:23])([CH3:22])[CH3:21])=[O:18])[C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])=[N:5][CH:6]=[CH:7][CH:8]=3)[O:25][N:24]=2)=[CH:30][CH:31]=1

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
C(#C)C=1C(=NC=CC1)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
Step Two
Name
Quantity
19.4 g
Type
reactant
Smiles
[N+](=O)([O-])CCC1=CC=C(COC2=NC=CC=C2)C=C1
Step Three
Name
Quantity
28.8 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)OC(=O)OC(C)(C)C
Step Four
Name
Quantity
230 mg
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
STIRRING
Type
STIRRING
Details
this was stirred at room temperature for a further 22 hours
Duration
22 h
ADDITION
Type
ADDITION
Details
Silica gel was added to the reaction solution
CONCENTRATION
Type
CONCENTRATION
Details
the solvent was concentrated under a reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting silica gel was purified by silica gel chromatography (heptane
CUSTOM
Type
CUSTOM
Details
ethyl acetate=3:1 then 2:1) to obtain

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)OCC1=CC=C(CC2=NOC(=C2)C=2C(=NC=CC2)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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